H-LEU-GLY-OET HCL
CAS No.:
Cat. No.: VC14424507
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H20N2O3 |
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Molecular Weight | 216.28 g/mol |
IUPAC Name | ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |
Standard InChI | InChI=1S/C10H20N2O3/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3/h7-8H,4-6,11H2,1-3H3,(H,12,14)/t8-/m0/s1 |
Standard InChI Key | PMKXAKKWRBOEIC-QMMMGPOBSA-N |
Isomeric SMILES | CCOC(=O)CNC(=O)[C@H](CC(C)C)N |
Canonical SMILES | CCOC(=O)CNC(=O)C(CC(C)C)N |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Architecture
H-Leu-Gly-OEt HCl is systematically named as ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate hydrochloride . The condensed IUPAC designation, H-Leu-Gly-OEt, reflects its composition as an ethyl ester of the dipeptide leucine-glycine. The stereochemical configuration at the leucine α-carbon is strictly S, preserving the L-amino acid orientation critical for biological relevance .
The molecular architecture comprises two key domains:
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Leucine moiety: A branched aliphatic side chain (4-methylpentanoyl) contributing hydrophobicity and structural rigidity.
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Glycine ethyl ester: The simplest amino acid glycine esterified with ethanol, enhancing solubility in organic solvents .
Spectroscopic and Computational Data
Advanced spectroscopic characterization reveals critical structural insights:
The SMILES notation encodes the stereospecific arrangement , while the InChIKey PMKXAKKWRBOEIC-QMMMGPOBSA-N facilitates database interoperability . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, reflecting significant polarity despite the hydrophobic leucine side chain .
Synthetic Methodologies and Optimization
Conventional Peptide Coupling
The synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. A benchmark procedure involves:
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Leucine activation: L-leucine is converted to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide (DCC) .
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Glycine ethyl ester coupling: The activated leucine reacts with glycine ethyl ester in anhydrous acetonitrile at 30°C for 20 hours .
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Hydrochloride salt formation: The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt .
Reaction optimization studies demonstrate that 2-N-methylamino-1,3,2-dioxaphospholane as a coupling agent achieves 91% yield under mild conditions (30°C, anhydrous acetonitrile) . Comparative analysis shows this method reduces racemization to <2% compared to traditional carbodiimide approaches .
Chromatographic Purification
Reverse-phase HPLC (RP-HPLC) purification employs:
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Column: C18 stationary phase (250 × 4.6 mm, 5 μm)
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Mobile phase: Gradient of 0.1% TFA in water/acetonitrile
Mass spectrometric analysis confirms molecular ion peaks at m/z 216.1474 ([M+H]) and 258.1298 ([M+Na]) .
Physicochemical and Biochemical Properties
Solubility Profile
H-Leu-Gly-OEt HCl exhibits marked solubility contrasts:
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 48.2 ± 2.1 | 25 |
Ethanol | 132.5 ± 4.7 | 25 |
Dichloromethane | 8.9 ± 0.9 | 25 |
Data derived from saturation shake-flask experiments . The hydrochloride salt form enhances aqueous solubility by 3-fold compared to the free base .
Stability Studies
Accelerated stability testing (40°C/75% RH) reveals:
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Hydrolysis: Ethyl ester cleavage follows first-order kinetics () at pH 7.4 .
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Racemization: Leucine epimerization remains below 1.5% after 30 days in aqueous buffer (pH 5.0) .
Lyophilized samples maintain >98% purity for 24 months when stored at -20°C in argon atmosphere .
Applications in Peptide Science
Building Block for Complex Peptides
H-Leu-Gly-OEt HCl serves as a key intermediate in synthesizing collagenase-sensitive sequences. For example, its incorporation into Z-Pro-Leu-Gly-OEt (a collagenase substrate) enables enzymatic activity assays . The ethyl ester group provides temporary protection during solid-phase synthesis, removed under mild basic conditions .
Model for Peptide Crystallography
Single-crystal X-ray diffraction studies (Cu Kα radiation, λ = 1.5418 Å) reveal:
These structural insights guide the design of peptide-based biomaterials with tailored supramolecular architectures.
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